N-ethyl-3-nitro-N-(trifluoromethyl)aniline
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Overview
Description
N-ethyl-3-nitro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of an ethyl group, a nitro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-nitro-N-(trifluoromethyl)aniline typically involves the nitration of aniline derivatives followed by the introduction of the trifluoromethyl group. One common method is the nitration of N-ethyl aniline using nitric acid and sulfuric acid to introduce the nitro group at the meta position. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-nitro-N-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N-ethyl-3-amino-N-(trifluoromethyl)aniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-ethyl-3-nitro-N-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-ethyl-3-nitro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its molecular targets .
Comparison with Similar Compounds
N-ethyl-3-nitro-N-(trifluoromethyl)aniline can be compared with other similar compounds such as:
- N-methyl-3-nitro-N-(trifluoromethyl)aniline
- N-ethyl-2-nitro-4-(trifluoromethyl)aniline
- N-ethyl-3-nitro-N-(difluoromethyl)aniline
These compounds share similar structural features but differ in the position or number of substituents, which can influence their chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H9F3N2O2 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
N-ethyl-3-nitro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9F3N2O2/c1-2-13(9(10,11)12)7-4-3-5-8(6-7)14(15)16/h3-6H,2H2,1H3 |
InChI Key |
UWSLJIRGDWUYPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC(=CC=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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